ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate
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Overview
Description
Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of bromine atoms at the 2, 4, and 5 positions of the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate typically involves the bromination of an imidazole precursor followed by esterification. One common method involves the reaction of 2,4,5-tribromoimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and acetic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like zinc dust and acetic acid under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of debrominated imidazole derivatives.
Scientific Research Applications
Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized imidazole derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s ability to form halogen bonds with biological molecules, potentially affecting enzyme activity and protein function. The imidazole ring can also coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate can be compared with other similar compounds such as:
2,4,5-Tribromoimidazole: Lacks the ethyl acetate group, making it less versatile in synthetic applications.
Ethyl 2-(1H-imidazol-1-yl)acetate: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.
2,4-Dibromoimidazole: Contains fewer bromine atoms, leading to different substitution patterns and reactivity.
The unique combination of the ethyl acetate group and the tribromo substitution pattern makes this compound a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2,4,5-tribromoimidazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br3N2O2/c1-2-14-4(13)3-12-6(9)5(8)11-7(12)10/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSUKEDYCMTXPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381006 |
Source
|
Record name | Ethyl (2,4,5-tribromo-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112995-48-9 |
Source
|
Record name | Ethyl (2,4,5-tribromo-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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